![molecular formula C25H20ClNO4 B11279157 4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11279157.png)
4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid
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Overview
Description
4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID is a complex organic compound that features a pyrrole ring substituted with chlorophenyl, methylphenyl, and benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with an appropriate amine to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(4-BROMOPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID
- 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID
- 4-{1-[(4-METHOXYPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID
Uniqueness
The uniqueness of 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the benzoic acid moiety contributes to its ability to interact with biological targets .
Properties
Molecular Formula |
C25H20ClNO4 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-5-oxo-2H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C25H20ClNO4/c1-15-2-6-17(7-3-15)21-22(18-8-10-19(11-9-18)25(30)31)27(24(29)23(21)28)14-16-4-12-20(26)13-5-16/h2-13,22,28H,14H2,1H3,(H,30,31) |
InChI Key |
YLJWUIILQTWLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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